molecular formula C10H9N5O B15323425 2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one

2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one

Cat. No.: B15323425
M. Wt: 215.21 g/mol
InChI Key: MKEKKJKZFIJDOH-UHFFFAOYSA-N
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Description

2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one is a heterocyclic compound that contains both pyridine and purine moieties. This compound is of significant interest due to its potential biological and pharmacological activities. The presence of both pyridine and purine rings in its structure makes it a versatile scaffold for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one typically involves the condensation of pyridine derivatives with purine precursors. One common method involves the reaction of 2-aminopyridine with a suitable purine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in a solvent like toluene . The reaction conditions are generally mild and metal-free, making the process environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or purine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include H2O2 and KMnO4, typically used in aqueous or organic solvents.

    Reduction: Reducing agents like NaBH4 and LiAlH4 are used in solvents such as ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridin-2-yl)-2,3,6,7-tetrahydro-1H-purin-6-one
  • 2-(pyridin-4-yl)-2,3,6,7-tetrahydro-1H-purin-6-one
  • 2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-pyrimidin-6-one

Uniqueness

2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one is unique due to the specific positioning of the pyridine ring at the 3-position of the purine scaffold. This unique arrangement can influence the compound’s binding affinity and specificity towards molecular targets, making it a valuable candidate for drug development and other applications .

Properties

Molecular Formula

C10H9N5O

Molecular Weight

215.21 g/mol

IUPAC Name

2-pyridin-3-yl-1,2,3,7-tetrahydropurin-6-one

InChI

InChI=1S/C10H9N5O/c16-10-7-9(13-5-12-7)14-8(15-10)6-2-1-3-11-4-6/h1-5,8,14H,(H,12,13)(H,15,16)

InChI Key

MKEKKJKZFIJDOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2NC3=C(C(=O)N2)NC=N3

Origin of Product

United States

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